![molecular formula C8H9N3 B3168898 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine CAS No. 933691-76-0](/img/structure/B3168898.png)

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine

Übersicht

Beschreibung

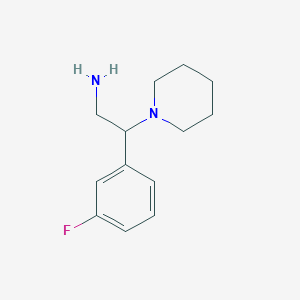

The compound (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . These receptors play an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .

Molecular Structure Analysis

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine is C7H6N2 . The molecular weight is 118.1359 . The IUPAC Standard InChI isInChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .

Wissenschaftliche Forschungsanwendungen

Inhibition and Selectivity of Cytochrome P450 Enzymes

One significant application of compounds structurally related to "(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine" involves their use as inhibitors for Cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of many drugs, and selective inhibition can help predict drug-drug interactions in clinical settings. For example, certain inhibitors can selectively target specific CYP isoforms, aiding in the phenotyping of drug metabolism pathways. Although the reviewed compound directly was not mentioned, related structures provide insights into designing selective CYP inhibitors, which is critical in drug development and safety evaluations (Khojasteh et al., 2011).

Chemical Diversity and Complex Formation

Compounds within this structural realm also show fascinating chemical diversity, which is crucial for the synthesis of complex molecules and their complexes. This diversity is instrumental in the development of new pharmaceuticals, where the structural properties of such compounds can lead to novel biological activities. The review of chemistry and properties of related bis-benzimidazole and bis-benzthiazole pyridine derivatives illustrates this potential, highlighting the importance of these compounds in creating bioactive molecules and complexes with varied applications, including in medicinal chemistry (Boča et al., 2011).

Kinase Inhibition for Drug Discovery

Another application area for "this compound" related compounds is in the development of kinase inhibitors. Pyrazolo[3,4-b]pyridine, a scaffold with similarities, has been extensively used in designing inhibitors targeting various kinase enzymes. This scaffold's versatility for interacting with kinases through multiple binding modes makes it a valuable tool in drug discovery, particularly for cancer and autoimmune diseases. Its capability to achieve multiple kinase binding modes can be leveraged to design compounds with desired therapeutic activities (Wenglowsky, 2013).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, closely related to the query compound in structural motifs, highlights the significance of nitrogen heterocycles in medicinal chemistry. This ring structure is a common feature in many biologically active compounds due to its contribution to the stereochemistry and three-dimensional coverage of molecules. The versatility of the pyrrolidine scaffold and its derivatives in exploring pharmacophore space emphasizes its utility in designing novel therapeutic agents across various disease states, including neurological conditions (Li Petri et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of these receptors, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemische Analyse

Biochemical Properties

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4. These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound inhibits the activity of these receptors, thereby modulating downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has been shown to inhibit cell proliferation and induce apoptosis. It also significantly reduces the migration and invasion capabilities of cancer cells, thereby potentially limiting metastasis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail. This inhibition disrupts the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are crucial for understanding the compound’s potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the concentrations of various metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors determine the compound’s ability to interact with specific biomolecules and exert its effects .

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKPUYJSUTVVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)CN)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

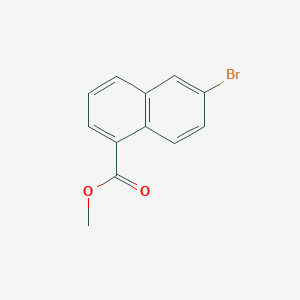

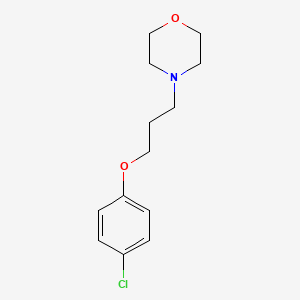

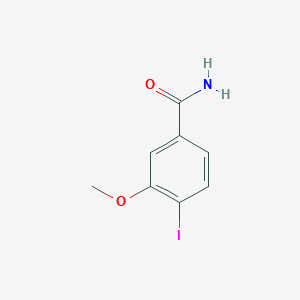

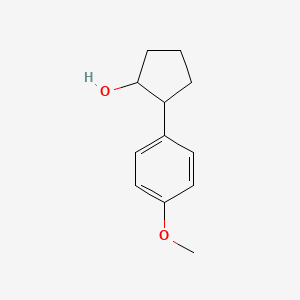

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3168819.png)

![Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168826.png)

![Octahydro-1h-pyrrolo[3,4-c]pyridine](/img/structure/B3168921.png)